1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

CCR5 antagonist HIV entry inhibitor cell-cell fusion assay

Acquire 946269-26-7, a validated sub-nanomolar CCR5 antagonist (IC50 0.2 nM) with a LogP of 2.0—over 100-fold lower than maraviroc—enabling aqueous-based formulations and minimizing excipient variability in pharmacokinetic/toxicology studies. This urea-pyrrolidinone scaffold is ideal for structure-activity relationship (SAR) campaigns and competitive binding assays against clinical leads. Guarantee purity ≥90% for reproducible, high-affinity pharmacological interrogation.

Molecular Formula C20H22FN3O3
Molecular Weight 371.412
CAS No. 946269-26-7
Cat. No. B2593890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea
CAS946269-26-7
Molecular FormulaC20H22FN3O3
Molecular Weight371.412
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H22FN3O3/c1-27-18-4-2-3-17(10-18)23-20(26)22-11-15-9-19(25)24(13-15)12-14-5-7-16(21)8-6-14/h2-8,10,15H,9,11-13H2,1H3,(H2,22,23,26)
InChIKeyLWZDBLUKXGGDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 946269-26-7): Scientific Procurement Baseline & Target Engagement Profile


1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 946269-26-7) is a synthetic urea derivative featuring a pyrrolidinone core substituted with 4-fluorobenzyl and 3-methoxyphenyl groups [1]. This compound has been identified as a potent small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor implicated in HIV-1 cellular entry and inflammatory cell migration [2]. Publicly curated bioactivity data in BindingDB (ChEMBL_702660 / CHEMBL1657596) report an IC50 of 0.2 nM in a cell-cell fusion assay using HeLa-P4 cells expressing CCR5 and CD4, challenged with HIV gp120 [3]. Its structure combines hydrogen-bond donor/acceptor functionality (urea NH, pyrrolidinone carbonyl) with lipophilic aromatic substituents, offering a balance of potency and physicochemical properties relevant to early-stage drug discovery and chemical biology tool development.

Why Generic Substitution of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea Is Scientifically Unsound


CCR5 antagonists are a structurally diverse class including maraviroc, vicriviroc, and numerous preclinical ureas [1]. Simple substitution with an analog carrying a different substitution pattern on the N1-benzyl or N3-phenylurea moieties can drastically alter CCR5 binding kinetics, functional antagonism, and anti-HIV potency [2]. For instance, moving the methoxy group from the 3- to the 2-position on the phenylurea ring (CAS 954720-52-6) is known to modulate pharmacological activity . Without explicit comparative data on target engagement, functional washout kinetics, or resistance profile, any assumption of interchangeability among close analogs introduces significant experimental risk in both target validation and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea: Head-to-Head and Cross-Study Comparisons


CCR5 Antagonist Potency: Target Compound vs. Vicriviroc in Functional Cell-Cell Fusion Assay

The target compound demonstrates exceptionally high potency in a functional CCR5-mediated cell-cell fusion assay, with a reported IC50 of 0.2 nM [1]. This is approximately 15-fold more potent than the clinical-stage CCR5 antagonist vicriviroc, which shows an IC50 of ~3 nM in comparable HIV gp120/CCR5 fusion assays [2]. While direct assay condition overlap is incomplete, both measurements originate from cell-based fusion inhibition formats using CCR5/CD4 co-expressing cells, supporting a meaningful cross-study potency ranking.

CCR5 antagonist HIV entry inhibitor cell-cell fusion assay

CCR5 Antagonist Selectivity: In Silico Comparison with Maraviroc Against Off-Target GPCRs

Limited computational selectivity profiling is available. The target compound's urea scaffold with a 3-methoxyphenyl substituent is predicted via similarity ensemble approach (SEA) to have lower affinity for the closely related CCR2 receptor compared to maraviroc, which exhibits sub-micromolar CCR2 binding [1]. However, this inference is class-level only; no direct experimental selectivity data exist for the target compound. Users must confirm experimentally.

GPCR selectivity CCR5 selectivity computational profiling

Physicochemical Profile: Lipophilicity-Driven Permeability Comparison with Clinical CCR5 Antagonists

The target compound possesses a computed XLogP3 of 2.0 [1], which is significantly lower than maraviroc (XLogP3 ≈ 4.3) and vicriviroc (XLogP3 ≈ 5.0) [2]. Lower lipophilicity is generally associated with improved aqueous solubility, reduced CYP450 inhibition risk, and lower metabolic clearance, though it may compromise membrane permeability. This property differentiation may favor the target compound for in vivo formulations where solubility-limited absorption is a concern.

XLogP3 Lipinski Rule of Five permeability prediction

Optimal Scientific and Industrial Application Scenarios for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea


Ultra-High-Sensitivity Chemical Probe for CCR5 Occupancy and Functional Studies

With an IC50 of 0.2 nM in cell-cell fusion assays, this compound is suited as a high-affinity tool for studying CCR5 receptor pharmacology, particularly in experiments requiring low nanomolar or sub-nanomolar occupancy to avoid non-specific effects. Its use as a reference antagonist in competitive binding and functional assays against clinical leads like maraviroc or vicriviroc can reveal structure-activity relationship (SAR) trends for the pyrrolidinyl-urea chemotype. [1]

Fragment-Based and Structure-Guided Lead Optimization of CCR5 Entry Inhibitors

The compound's sub-nanomolar potency, combined with a moderate molecular weight (371.4 g/mol) and low XLogP3 (2.0), makes it an attractive starting point for fragment-merging or scaffold-hopping campaigns. Its predicted physicochemical advantages over more lipophilic CCR5 antagonists (e.g., maraviroc, XLogP3 4.3) may translate into improved solubility and metabolic stability for iterative medicinal chemistry exploration. [2]

Aqueous-Formulation Development for In Vivo Proof-of-Concept Studies

The substantial 100- to 1000-fold lower computed lipophilicity relative to clinical CCR5 antagonists suggests that this compound may be more amenable to aqueous-based formulation approaches (e.g., saline, buffered solutions) without requiring extensive co-solvent or complexation strategies. This property can reduce excipient-related variability and simplify pharmacokinetic/toxicity study design. Researchers should experimentally confirm solubility in relevant vehicles before large-scale procurement. [3]

Quote Request

Request a Quote for 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.